molecular formula C7H14FNO B12986660 4-(2-Fluoroethyl)piperidin-1-ol

4-(2-Fluoroethyl)piperidin-1-ol

Cat. No.: B12986660
M. Wt: 147.19 g/mol
InChI Key: GZMAENOESKSEKW-UHFFFAOYSA-N
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Description

4-(2-Fluoroethyl)piperidin-1-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoroethyl)piperidin-1-ol can be achieved through several methods. One common approach involves the reaction of piperidine with 2-fluoroethanol under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Another method involves the use of palladium-catalyzed hydrogenation of a precursor compound containing a fluoroethyl group and a piperidine ring. This method allows for the selective reduction of the precursor to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions, which offer advantages such as improved reaction control, scalability, and safety. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoroethyl)piperidin-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or an aldehyde, while reduction can yield an amine .

Scientific Research Applications

4-(2-Fluoroethyl)piperidin-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Fluoroethyl)piperidin-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluoroethyl group and the hydroxyl group allows the compound to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Properties

Molecular Formula

C7H14FNO

Molecular Weight

147.19 g/mol

IUPAC Name

4-(2-fluoroethyl)-1-hydroxypiperidine

InChI

InChI=1S/C7H14FNO/c8-4-1-7-2-5-9(10)6-3-7/h7,10H,1-6H2

InChI Key

GZMAENOESKSEKW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCF)O

Origin of Product

United States

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